Ethanone, 1-(3,4-diethynylphenyl)-
Description
Ethanone, 1-(3,4-diethynylphenyl)- (CAS: 302346-41-4) is an aromatic ketone with the molecular formula C₁₂H₈O and a molecular weight of 168.19 g/mol. Its structure features a phenyl ring substituted with two ethynyl groups at the 3- and 4-positions, linked to an acetyl group. The ethynyl substituents impart unique electronic and steric properties, making this compound of interest in materials science and organic synthesis .
Properties
Molecular Formula |
C12H8O |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-(3,4-diethynylphenyl)ethanone |
InChI |
InChI=1S/C12H8O/c1-4-10-6-7-12(9(3)13)8-11(10)5-2/h1-2,6-8H,3H3 |
InChI Key |
WHVGPBZFFHISFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C#C)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone,1-(3,4-diethynylphenyl)-(9ci) typically involves the following steps:
Starting Materials: The synthesis begins with a suitable phenyl ethanone derivative.
Substitution Reaction: The phenyl ring undergoes a substitution reaction with ethynyl groups at the 3 and 4 positions. This can be achieved using ethynylation reagents such as acetylene gas or ethynyl halides in the presence of a catalyst like palladium.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at elevated temperatures (around 80-120°C), and in the presence of a base (e.g., potassium carbonate) to facilitate the substitution.
Industrial Production Methods: Industrial production of Ethanone,1-(3,4-diethynylphenyl)-(9ci) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: Ethanone,1-(3,4-diethynylphenyl)-(9ci) can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl groups can participate in further substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Ethanone,1-(3,4-diethynylphenyl)-(9ci) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethanone,1-(3,4-diethynylphenyl)-(9ci) depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.
Pathways Involved: It may affect cellular processes such as signal transduction, gene expression, or metabolic pathways, depending on its structural features and functional groups.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Molecular Properties
The table below compares key structural features and physicochemical properties of Ethanone, 1-(3,4-diethynylphenyl)- with similar acetophenone derivatives:
Key Observations:
- Polarity: Hydroxyl substituents (e.g., 3,4-dihydroxyacetophenone) increase hydrophilicity and hydrogen-bonding capacity, impacting solubility in polar solvents .
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